N~1~-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the acetamide backbone and the introduction of functional groups. Common synthetic routes may include:
Formation of the Acetamide Backbone: This can be achieved through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of Functional Groups: The dimethoxyphenyl and pyrimidinyl groups can be introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) in polar aprotic solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrimidinyl ring can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: H2/Pd-C, NaBH4
Solvents: DMF, dichloromethane (DCM), ethanol
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways involving acetamides.
Medicine: Potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,5-Dimethoxyphenyl)acetamide: Lacks the pyrimidinyl group.
2-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinylthio)acetamide: Lacks the dimethoxyphenyl group.
Uniqueness
N~1~-(2,5-DIMETHOXYPHENYL)-2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the dimethoxyphenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This dual functionality may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-5-12-10(2)18-17(20-16(12)22)25-9-15(21)19-13-8-11(23-3)6-7-14(13)24-4/h6-8H,5,9H2,1-4H3,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWQVOBAXALDEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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